N-[4-acetyl-5-(4-methoxyphenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide
Description
N-[4-ACETYL-5-(4-METHOXYPHENYL)-5H-1,3,4-THIADIAZOL-2-YL]ACETAMIDE is a synthetic organic compound belonging to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring
Properties
Molecular Formula |
C13H15N3O3S |
|---|---|
Molecular Weight |
293.34 g/mol |
IUPAC Name |
N-[3-acetyl-2-(4-methoxyphenyl)-2H-1,3,4-thiadiazol-5-yl]acetamide |
InChI |
InChI=1S/C13H15N3O3S/c1-8(17)14-13-15-16(9(2)18)12(20-13)10-4-6-11(19-3)7-5-10/h4-7,12H,1-3H3,(H,14,15,17) |
InChI Key |
BKKWSVFMWMVSRZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=NN(C(S1)C2=CC=C(C=C2)OC)C(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-ACETYL-5-(4-METHOXYPHENYL)-5H-1,3,4-THIADIAZOL-2-YL]ACETAMIDE typically involves the cyclization of appropriate thiosemicarbazides with acylating agents. The reaction conditions often include the use of solvents such as ethanol or acetic acid, and the reaction is usually carried out under reflux conditions to facilitate the formation of the thiadiazole ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[4-ACETYL-5-(4-METHOXYPHENYL)-5H-1,3,4-THIADIAZOL-2-YL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to its corresponding dihydro or tetrahydro derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic ring or the thiadiazole moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired transformation, but they often involve the use of solvents and controlled temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring or the thiadiazole moiety.
Scientific Research Applications
N-[4-ACETYL-5-(4-METHOXYPHENYL)-5H-1,3,4-THIADIAZOL-2-YL]ACETAMIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an antimicrobial and anticancer agent in various biological studies.
Medicine: Its derivatives are being explored for their therapeutic potential in treating diseases such as cancer and bacterial infections.
Industry: The compound is used in the development of new materials with unique properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of N-[4-ACETYL-5-(4-METHOXYPHENYL)-5H-1,3,4-THIADIAZOL-2-YL]ACETAMIDE involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit the activity of certain enzymes or interfere with DNA replication, leading to its antimicrobial or anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
N-(4-Methoxyphenyl)acetamide: A structurally similar compound with different functional groups.
4-Methoxyacetanilide: Another related compound with similar aromatic and acetamide moieties.
1,3,4-Thiadiazole Derivatives: A broad class of compounds with varying substituents on the thiadiazole ring.
Uniqueness
N-[4-ACETYL-5-(4-METHOXYPHENYL)-5H-1,3,4-THIADIAZOL-2-YL]ACETAMIDE is unique due to its specific combination of functional groups and the presence of the thiadiazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
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